N-(1-cyanopropyl)-2-(cyclohexyloxy)acetamide
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Overview
Description
N-(1-cyanopropyl)-2-(cyclohexyloxy)acetamide is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyanopropyl group and a cyclohexyloxy group attached to an acetamide backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanopropyl)-2-(cyclohexyloxy)acetamide typically involves the reaction of 1-cyanopropylamine with 2-(cyclohexyloxy)acetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at a controlled temperature to ensure optimal yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanopropyl)-2-(cyclohexyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanopropyl or cyclohexyloxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-(1-cyanopropyl)-2-(cyclohexyloxy)acetamide has several applications in scientific research:
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may serve as a probe or reagent in biochemical assays.
Industry: It can be utilized in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism by which N-(1-cyanopropyl)-2-(cyclohexyloxy)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyanopropyl group may interact with active sites, while the cyclohexyloxy group can influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and result in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanopropyl)benzamide
- 1-cyanopropyl-3-methylimidazolium chloride
Uniqueness
N-(1-cyanopropyl)-2-(cyclohexyloxy)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or biological activity.
Properties
IUPAC Name |
N-(1-cyanopropyl)-2-cyclohexyloxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-2-10(8-13)14-12(15)9-16-11-6-4-3-5-7-11/h10-11H,2-7,9H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYLEBPSSLBJPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)COC1CCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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